molecular formula C22H28O4 B592267 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione CAS No. 330157-04-5

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione

Cat. No. B592267
CAS RN: 330157-04-5
M. Wt: 356.462
InChI Key: ZPKPMZGRZVNGSU-OHIZPDRYSA-N
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Description

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione, also known as Methylprednisolone, is a synthetic corticosteroid hormone commonly used as a medication to reduce inflammation and suppress the immune system . It is a metabolite of Mometasone Furoate, which is a tropical corticosteroid used as an anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves a six-step transformation of prednisolone to 17α,21-dihydroxy-9β,11β-epoxy-16α-amethylpregna-1,4-diene-3,20-dione 21-acetate . The process includes a Mattox rearrangement and double dehydration of prednisolone .


Molecular Structure Analysis

The molecular formula of this compound is C22H28O4 . The structure includes six-membered A rings that are planar, while the B and C rings adopt normal chair conformations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Mattox rearrangement and double dehydration of prednisolone .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 356.5 g/mol . More detailed physical and chemical properties were not found in the retrieved information.

Scientific Research Applications

Enzyme Regulation and Steroid Hormones

A significant aspect of research on similar compounds involves understanding the regulation of steroid hormones by enzymes like 17beta-hydroxysteroid dehydrogenases (17beta-HSDs). These enzymes play a crucial role in the biosynthesis and metabolism of steroid hormones, including estrogens and androgens, by catalyzing the conversion of 17-ketosteroids to 17beta-hydroxysteroids and vice versa. This process is essential for controlling the biological activity of these hormones in various tissues, not limited to reproductive organs but extending to peripheral tissues as well (Poirier, 2003). The regulation of these enzymes can be targeted for therapeutic purposes, particularly in estrogen or androgen-sensitive pathologies such as various forms of cancer.

Potential Therapeutic Applications

Inhibitors of 17beta-HSDs represent a promising therapeutic approach for diseases influenced by steroid hormones. By selectively targeting specific isoforms of these enzymes, it is possible to modulate the levels of active hydroxysteroids, offering potential treatments for conditions stimulated by these hormones, including certain types of cancers and metabolic diseases. This approach suggests that understanding and manipulating the activities of enzymes involved in steroidogenesis could lead to significant advancements in treating hormone-dependent diseases (Poirier, 2003).

properties

IUPAC Name

(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-9,11,13,16-18,23,26H,4-5,10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPMZGRZVNGSU-OHIZPDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C=CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C=C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186648
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione

CAS RN

330157-04-5
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,11-TRIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R1T8OZLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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